
N-(2-piperidin-2-ylethyl)acetamide
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Overview
Description
N-(2-piperidin-2-ylethyl)acetamide: is an organic compound with the molecular formula C9H18N2O It is a derivative of acetamide, where the acetamide group is bonded to a piperidine ring through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-piperidin-2-ylethyl)acetamide typically begins with piperidine and ethylamine.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods:
- Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-piperidin-2-ylethyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action of N-(2-piperidin-2-ylethyl)acetamide is not fully understood. it is believed to interact with specific enzymes and receptors in biological systems, influencing various biochemical pathways.
Comparison with Similar Compounds
N-(2-piperidin-2-ylethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2-piperidin-2-ylethyl)butyramide: Contains a butyramide group, offering different chemical properties.
N-(2-piperidin-2-ylethyl)formamide: Features a formamide group, leading to distinct reactivity and applications.
Uniqueness:
- N-(2-piperidin-2-ylethyl)acetamide is unique due to its specific acetamide linkage, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in targeted research and industrial applications.
Properties
IUPAC Name |
N-(2-piperidin-2-ylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(12)10-7-5-9-4-2-3-6-11-9/h9,11H,2-7H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIPSSANSKXTLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1CCCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405716 |
Source
|
Record name | N-(2-piperidin-2-ylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886506-48-5 |
Source
|
Record name | N-(2-piperidin-2-ylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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